molecular formula C41H62N12O7 B12550002 L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- CAS No. 164791-63-3

L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl-

Cat. No.: B12550002
CAS No.: 164791-63-3
M. Wt: 835.0 g/mol
InChI Key: GKORIRZEEKHQBL-FSJACQRISA-N
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Description

L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This peptide can be oxidized, particularly at the arginine and proline residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of reduced thiols.

Scientific Research Applications

L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

    Industry: Utilized in the production of peptide-based drugs and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune response. The peptide may also interact with cell surface receptors and intracellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- can be compared with other peptides containing similar amino acids:

    L-Arginine, L-lysyl-L-lysyl-L-α-glutamyl-L-threonyl-L-leucyl-L-glutaminyl-L-phenylalanyl-: This peptide has a different sequence and may exhibit distinct biological activities.

    D-Phenylalanyl-L-leucyl-L-arginine: Contains similar amino acids but in a different configuration, leading to different properties and functions.

The uniqueness of L-Arginine, L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl- lies in its specific sequence and the resulting structural and functional characteristics.

Properties

CAS No.

164791-63-3

Molecular Formula

C41H62N12O7

Molecular Weight

835.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C41H62N12O7/c1-25(2)22-31(51-34(54)28(42)23-26-12-5-3-6-13-26)35(55)52-32(24-27-14-7-4-8-15-27)36(56)49-29(16-9-19-47-40(43)44)38(58)53-21-11-18-33(53)37(57)50-30(39(59)60)17-10-20-48-41(45)46/h3-8,12-15,25,28-33H,9-11,16-24,42H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H,52,55)(H,59,60)(H4,43,44,47)(H4,45,46,48)/t28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

GKORIRZEEKHQBL-FSJACQRISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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